1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride
Description
Chemical Structure and Properties 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride is a piperidine derivative characterized by:
- A piperidine ring substituted with four methyl groups (2,2,5,5-tetramethyl configuration), enhancing steric hindrance and rigidity.
- An ethanol moiety at the 1-position of the piperidine ring.
- A hydrochloride salt formulation, improving solubility for pharmacological applications.
Properties
CAS No. |
73790-74-6 |
|---|---|
Molecular Formula |
C23H42ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H41NO2.ClH/c1-21(2)5-6-22(3,4)24(15-21)13-20(25)14-26-16-23-10-17-7-18(11-23)9-19(8-17)12-23;/h17-20,25H,5-16H2,1-4H3;1H |
InChI Key |
KQAHUBAVRJFUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multiple steps. One common approach is the reaction of 1-adamantylmethanol with piperidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 2,2,5,5-tetramethyl-1-piperidineethanol under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, alpha-(1-adamantylmethoxymethyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The piperidine ring can interact with receptors or ion channels, modulating their activity. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, pharmacological activities, and physicochemical properties of the target compound with structurally related molecules:
Key Findings
Adamantyl vs. Aryl Substituents :
- The adamantylmethoxymethyl group in the target compound confers superior lipid solubility compared to the o-tolyloxymethyl group in MY 33-7 . This may enhance blood-brain barrier penetration or prolong half-life in vivo.
- However, the bulkier adamantyl group could reduce binding affinity to sodium channels, a critical target for local anesthetics.
Tetramethyl Configuration :
- The 2,2,5,5-tetramethyl-piperidine core increases rigidity, analogous to spin labels like MTSSL and TOAC . This rigidity may stabilize interactions with hydrophobic protein pockets or lipid bilayers.
Pharmacological Potential: MY 33-7 (oral rat LD₅₀: 418 mg/kg) demonstrates moderate toxicity, likely due to its tolyloxy group . The adamantyl variant may exhibit a different toxicity profile, requiring further study. Unlike spin labels (e.g., bromoacetamido-pyrrolidinyloxy), the target compound lacks reactive groups for covalent binding, limiting its utility in protein labeling but improving stability .
Synthetic Routes :
- Synthesis of analogous piperidine derivatives (e.g., MY 33-7) involves chloroacetyl chloride and nucleophilic substitution with amines . The adamantylmethoxymethyl group may require specialized reagents, such as adamantylmethyl bromide, under similar conditions.
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